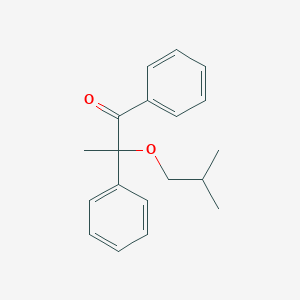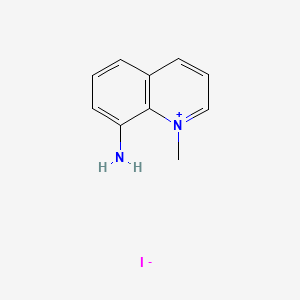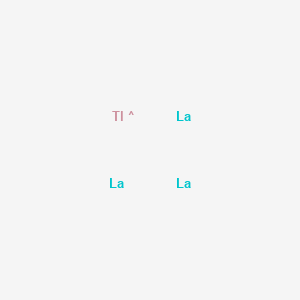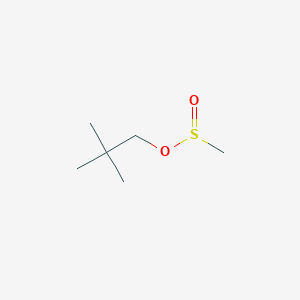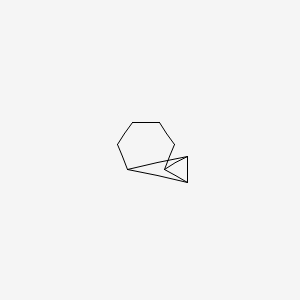
Tricyclo(4.1.1.07,8)octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclo(4.1.1.07,8)octane is a polycyclic hydrocarbon with a unique structure characterized by three interconnected rings. This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons where carbon atoms are arranged in a ring structure. This compound is notable for its strained ring system, which imparts distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo(4.1.1.07,8)octane typically involves multiple steps, starting from simpler cycloalkane precursors. One common method involves the Diels-Alder reaction, where a cyclohexadiene derivative reacts with a suitable dienophile to form the tricyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the strained rings.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions: Tricyclo(4.1.1.07,8)octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of less strained cycloalkanes.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, elevated pressure.
Substitution: Chlorine or bromine gas, UV light, radical initiators like benzoyl peroxide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Less strained cycloalkanes.
Substitution: Halogenated this compound derivatives.
科学的研究の応用
Tricyclo(4.1.1.07,8)octane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of ring strain on chemical reactivity and stability.
Biology: Investigated for its potential interactions with biological macromolecules, providing insights into the behavior of strained ring systems in biological contexts.
Medicine: Explored for its potential as a scaffold in drug design, particularly for developing compounds with unique three-dimensional structures.
Industry: Utilized in the synthesis of specialty chemicals and materials, where its unique structure imparts desirable properties such as rigidity and thermal stability.
作用機序
The mechanism of action of Tricyclo(4.1.1.07,8)octane involves its interaction with various molecular targets and pathways. The strained ring system can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with other molecules. These interactions are often studied using computational chemistry and spectroscopy to understand the compound’s behavior at the molecular level.
類似化合物との比較
Cyclopropane: A smaller cycloalkane with significant ring strain, used as a model for studying ring-opening reactions.
Cyclobutane: Another strained cycloalkane, less strained than cyclopropane but still reactive.
Bicyclo[2.2.1]heptane (Norbornane): A bicyclic compound with a similar level of ring strain, often used in studies of stereochemistry and reactivity.
Uniqueness: Tricyclo(4.1.1.07,8)octane is unique due to its three-ring structure, which imparts a higher degree of ring strain compared to simpler cycloalkanes. This strain influences its reactivity and makes it a valuable compound for studying the effects of ring strain on chemical and physical properties.
特性
CAS番号 |
36328-29-7 |
|---|---|
分子式 |
C8H12 |
分子量 |
108.18 g/mol |
IUPAC名 |
tricyclo[5.1.0.02,8]octane |
InChI |
InChI=1S/C8H12/c1-2-4-6-7-5(3-1)8(6)7/h5-8H,1-4H2 |
InChIキー |
MNAZMNQDNRWXGD-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C3C2C3C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl {2-[(trimethylsilyl)oxy]butan-2-yl}phosphonate](/img/structure/B14683078.png)
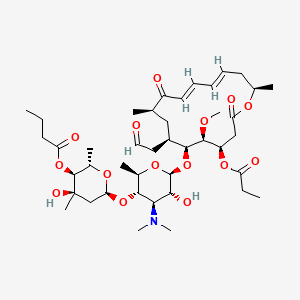
![Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis-](/img/structure/B14683085.png)
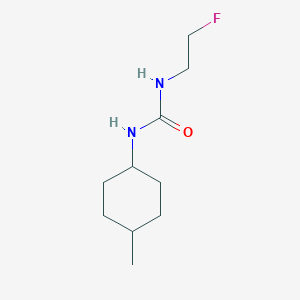
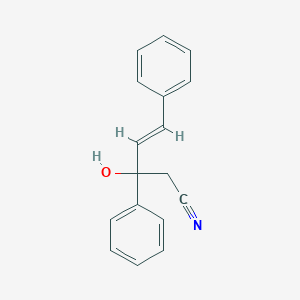
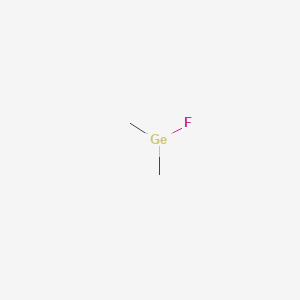
![1H-Pyrido[4,3-b]indole, 2-benzyl-8-fluoro-2,3,4,5-tetrahydro-](/img/structure/B14683099.png)

![2-(3'-Trifluoromethyl) phenoxy nicotinate de dimethylaminoethanol [French]](/img/structure/B14683103.png)
